molecular formula C17H24N2O2 B4748150 N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4748150
M. Wt: 288.4 g/mol
InChI Key: JWGUHRICWJHEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPF-PICA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the hydrolysis of endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can produce significant biochemical and physiological effects, including increased levels of endocannabinoids, reduced pain sensitivity, decreased anxiety-like behavior, and anti-inflammatory effects. These effects are thought to be mediated through the activation of cannabinoid receptors and the modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent and selective FAAH inhibitors, the investigation of its potential therapeutic applications in various disease states, and the exploration of its effects on other signaling pathways. Additionally, further research is needed to understand the long-term effects and safety of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in vivo.

Scientific Research Applications

N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main applications of N-(1,1-dimethylpropyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in the treatment of pain, anxiety, and inflammation.

properties

IUPAC Name

N-(2-methylbutan-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-5-17(3,4)18-16(21)13-10-15(20)19(11-13)14-8-6-7-12(2)9-14/h6-9,13H,5,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGUHRICWJHEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbutan-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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